N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide
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Overview
Description
N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C27H25FN4O2 and its molecular weight is 456.521. The purity is usually 95%.
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Scientific Research Applications
Radiolabeled Antagonist Studies
Several studies have utilized derivatives of N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide as radiolabeled antagonists for neuroimaging. These compounds, such as [18F]p-MPPF, have been used in positron emission tomography (PET) to study the serotonergic neurotransmission system. This includes research on the chemistry, radiochemistry, and the use of these compounds in animal and human data with PET, highlighting their role in understanding brain functions and neurotransmission (Plenevaux et al., 2000).
Brain Imaging Agents
Some studies focus on the development of brain imaging agents like [(18)F]MPP3F, which is a fluorinated derivative used in PET imaging. These studies detail the synthesis, characterization, and potential of such compounds in brain imaging, highlighting their efficiency and effectiveness in mapping brain activities (Mou et al., 2009).
Synthesis and Characterization Studies
Other research focuses on the synthesis and characterization of similar compounds, exploring their potential in various medical and scientific applications. For instance, studies on compounds like flunarizine and its isomers involve investigating their synthesis processes, potential uses, and properties (Shakhmaev et al., 2016).
Novel Small Molecule Development
Research has also been conducted on developing novel small molecules, such as GSK962040, for various therapeutic purposes. These compounds are explored for their activity in specific receptors and their pharmacokinetic profiles, which could lead to the development of new drugs (Westaway et al., 2009).
Tissue Distribution and Metabolism
The in vivo behavior of these compounds has also been studied extensively. For instance, research on p-[18F]MPPF examines its distribution, metabolism, and specificity for 5-HT1A binding sites in the brain, providing insights into its utility in neuroimaging (Plenevaux et al., 2000).
Mechanism of Action
Mode of Action
The specific mode of action of N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound The compound may influence various pathways, leading to downstream effects .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O2/c1-18-6-8-19(9-7-18)26(33)30-24-22-4-2-3-5-23(22)29-25(24)27(34)32-16-14-31(15-17-32)21-12-10-20(28)11-13-21/h2-13,29H,14-17H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBRLUCITHHECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.